molecular formula C10H11F3O2 B3104628 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol CAS No. 149127-94-6

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol

Cat. No.: B3104628
CAS No.: 149127-94-6
M. Wt: 220.19 g/mol
InChI Key: QZKVHBYLYHOFOF-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through hydrophobic interactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the physiological context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Both in vitro and in vivo studies have been conducted to investigate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways involved are dependent on the physiological context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenyl ethanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed hydrogenolysis of trifluoroethoxy derivatives is also a common method employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include trifluoroethoxy-substituted aldehydes, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is unique due to the combination of the trifluoroethoxy group with the phenyl and ethanol moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVHBYLYHOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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